2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is an acetamide derivative featuring a sulfanyl-linked indole core. Its structure includes:
- Indole moiety: Substituted at the 1-position with a 2,5-dimethylbenzyl group.
- Sulfanyl bridge: Connects the indole’s 3-position to the acetamide’s methylene group.
- Acetamide group: The nitrogen is bonded to a 2,4,6-trimethylphenyl ring.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2OS/c1-18-10-11-20(3)23(14-18)15-30-16-26(24-8-6-7-9-25(24)30)32-17-27(31)29-28-21(4)12-19(2)13-22(28)5/h6-14,16H,15,17H2,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBMPBFAKICIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The resulting indole derivative is then subjected to further functionalization to introduce the 2,5-dimethylphenyl and sulfanyl groups.
The final step involves the acylation of the indole derivative with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially leading to effects such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The following table highlights critical structural variations between the target compound and its analogs:
Key Observations:
Heterocyclic Core: The target compound and use indole, while employs imidazole, and use oxadiazole. Imidazole and oxadiazole cores may enhance metabolic stability or hydrogen-bonding capacity compared to indole .
Chlorine in (3-chlorophenyl) may enhance lipophilicity and receptor binding.
Acetamide-Linked Aryl Groups :
Spectroscopic and Analytical Comparisons
NMR and Mass Spectrometry
- Target Compound: No direct data are available. However, analogs like show characteristic peaks: $ ^1H $-NMR: Aromatic protons at δ 7.75 (s, 4H), amide NH at δ 10.33 (s) . EI-MS: [M+H]$^+$ at m/z 299.34 .
- Oxadiazole Analog :
Crystallography and Hydrogen Bonding
Implications for Drug Development
Bioactivity : Sulfanyl/sulfonyl groups and indole/imidazole cores are associated with antimicrobial, anti-inflammatory, or kinase-inhibitory activity. The target compound’s trimethylphenyl group may enhance blood-brain barrier penetration.
Analytical Challenges : Methods validated for (HPLC/UV) could be adapted for the target compound, given structural similarities .
Biological Activity
The compound 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₃₁N₃OS
- Molecular Weight : 325.53 g/mol
The structure includes an indole moiety linked to a sulfanyl group and a trimethylphenyl acetamide, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related indole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : IC₅₀ = 0.52 μM
- MCF-7 Cells : IC₅₀ = 0.34 μM
- HT-29 Cells : IC₅₀ = 0.86 μM
These compounds induce apoptosis and cell cycle arrest in the G2/M phase, suggesting their potential as chemotherapeutic agents through mechanisms involving tubulin polymerization inhibition .
Mechanistic Insights
The mechanism of action for this class of compounds often involves:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Specifically at the G2/M checkpoint, preventing cancer cells from proliferating.
- Tubulin Polymerization Inhibition : Similar to the action of colchicine, disrupting microtubule formation essential for mitosis .
Comparative Analysis of Related Compounds
To better understand the biological activity of the target compound, a comparative analysis with similar indole derivatives is presented in the table below:
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 7d (related indole derivative) | HeLa | 0.52 | Apoptosis induction |
| Compound 7d (related indole derivative) | MCF-7 | 0.34 | Cell cycle arrest |
| Compound 7d (related indole derivative) | HT-29 | 0.86 | Tubulin polymerization inhibition |
Case Study 1: Indole Derivatives in Cancer Therapy
A study published in early 2023 evaluated various indole-based compounds for their antiproliferative effects on HeLa and MCF-7 cells. The results indicated that certain modifications to the indole structure significantly enhanced their cytotoxicity and selectivity towards tumor cells . This suggests that structural variations in compounds like this compound could lead to improved therapeutic profiles.
Case Study 2: Mechanistic Studies on Indole Compounds
Mechanistic studies have demonstrated that some indole derivatives can inhibit key signaling pathways involved in cancer progression. For example, they have been shown to downregulate NF-kB and MAPK pathways, which are crucial for cell survival and proliferation . This indicates that the target compound may also exhibit similar effects, warranting further investigation into its signaling modulation capabilities.
Q & A
Basic: What are the common synthetic routes for preparing 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves sequential steps:
Indole alkylation : Reacting 1H-indole with 2,5-dimethylbenzyl chloride under basic conditions to introduce the benzyl group at the indole N1 position .
Sulfhydryl introduction : Thiolation of the indole C3 position using Lawesson’s reagent or thiourea derivatives.
Amide coupling : Reacting the thiolated intermediate with chloroacetyl chloride, followed by condensation with 2,4,6-trimethylaniline under Schotten-Baumann conditions to form the acetamide .
Key considerations include controlling reaction temperature (0–5°C during amidation to minimize side reactions) and using anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis.
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Methodological Answer:
Byproduct formation (e.g., over-alkylation or oxidation of the sulfhydryl group) can be mitigated by:
- Temperature control : Maintaining low temperatures during nucleophilic substitution steps.
- Protecting groups : Temporarily protecting the indole NH with a Boc group before alkylation, then deprotecting post-reaction .
- Catalytic additives : Using catalytic amounts of KI to enhance reactivity in SN2 reactions .
Advanced monitoring techniques like HPLC-MS or in situ FTIR can track intermediate formation and guide real-time adjustments .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core characterization methods include:
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., indole C3 sulfanyl shift at δ 3.8–4.2 ppm; aromatic protons in the 2,4,6-trimethylphenyl group at δ 6.9–7.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ≈ 475.2 g/mol).
- FTIR : Confirming amide C=O stretch (~1650 cm⁻¹) and S-H absence (indicating successful thiol derivatization) .
Advanced: How can computational methods complement experimental spectroscopic analysis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, aiding in peak assignment . For example:
| Parameter | Experimental (FTIR) | DFT Prediction | Deviation |
|---|---|---|---|
| C=O Stretch | 1652 cm⁻¹ | 1648 cm⁻¹ | 0.24% |
| S-C Stretch | 680 cm⁻¹ | 685 cm⁻¹ | 0.73% |
| Discrepancies >2% may indicate conformational flexibility or solvent effects requiring further investigation. |
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
Structural analogs (e.g., N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide) show affinity for serotonin receptors (5-HT2A/2C) and cytochrome P450 enzymes due to the indole scaffold and lipophilic substituents . Preliminary docking studies suggest interactions via hydrogen bonding (amide C=O to receptor backbone) and π-π stacking (trimethylphenyl to hydrophobic pockets) .
Advanced: How can researchers design assays to resolve contradictory data on this compound’s enzyme inhibition potency?
Methodological Answer:
If conflicting IC50 values arise (e.g., CYP3A4 inhibition in two studies), employ:
- Orthogonal assays : Combine fluorometric (e.g., P450-Glo) and radiometric (14C-labeled substrate) methods to cross-validate results .
- Kinetic analysis : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots. Adjust assay buffers to rule out pH/solubility artifacts .
- Structural analogs : Test derivatives lacking the sulfanyl group to isolate the pharmacophore’s role .
Basic: How do structural modifications influence this compound’s physicochemical properties?
Methodological Answer:
Key modifications and effects include:
| Modification | Effect on Property | Example Data |
|---|---|---|
| Replacing 2,4,6-trimethylphenyl with 4-fluorophenyl | ↑ Solubility (logP ↓ 0.5) | LogP reduced from 4.2 to 3.7 |
| Adding a methoxy group to the benzyl moiety | ↑ Metabolic stability (t1/2 ↑ 2× in liver microsomes) |
Advanced: What strategies address low aqueous solubility during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 150 nm size, PDI <0.2) to enhance bioavailability .
- Salt formation : Convert the free base to a hydrochloride salt (solubility ↑ from 0.02 mg/mL to 1.5 mg/mL) .
Basic: How should researchers document synthetic and analytical data for reproducibility?
Methodological Answer:
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Report detailed reaction conditions (solvent purity, stirring speed, inert atmosphere).
- Deposit raw spectral data (e.g., NMR FID files, MS spectra) in repositories like PubChem or Zenodo .
- Provide HPLC chromatograms with retention times and purity percentages (e.g., >95% by area under the curve) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
